Tert-butyl 2-hydroxypiperidine-1-carboxylate

Catalog No.
S1900856
CAS No.
86953-81-3
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-hydroxypiperidine-1-carboxylate

CAS Number

86953-81-3

Product Name

Tert-butyl 2-hydroxypiperidine-1-carboxylate

IUPAC Name

tert-butyl 2-hydroxypiperidine-1-carboxylate

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h8,12H,4-7H2,1-3H3

InChI Key

ZBCXTNPVDVWHNC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCCC1O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1O

Tert-butyl 2-hydroxypiperidine-1-carboxylate (tBOC-piperidinol) is a chiral molecule () finding use in various scientific research applications, primarily within organic synthesis. Here's a breakdown of its key functionalities:

Synthesis of Glycolaldehyde

Glycolaldehyde, a simple sugar with significant biological importance, can be synthesized using tBOC-piperidinol as a precursor. The specific reaction involves a multi-step process, with tBOC-piperidinol playing a crucial role as a chiral auxiliary. The auxiliary group directs the reaction's stereochemistry, leading to the desired form of glycolaldehyde ().

Lactam Synthesis

Lactams are cyclic amides with various applications in medicinal chemistry and material science. tBOC-piperidinol can be employed as a building block in the synthesis of certain lactams. The hydroxyl group and the nitrogen atom in the molecule serve as reactive sites for coupling reactions, allowing for the formation of diverse lactam structures ().

Tert-butyl 2-hydroxypiperidine-1-carboxylate is a chiral compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of approximately 201.26 g/mol. It is characterized by the presence of a hydroxyl group and a tert-butyl ester functional group attached to a piperidine ring. This compound is notable for its potential applications in organic synthesis, particularly in the preparation of various biologically active molecules such as lactams and glycolaldehyde derivatives .

, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in synthesizing more complex organic molecules.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, enabling further functionalization of the compound.
  • Reduction Reactions: The compound may undergo reduction to yield various alcohols or other derivatives depending on the reaction conditions.

These reactions highlight its versatility as an intermediate in organic synthesis.

Although specific biological activities of tert-butyl 2-hydroxypiperidine-1-carboxylate have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of piperidine are known for their roles in medicinal chemistry, particularly as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders. The presence of the hydroxyl and tert-butyl groups may enhance its bioavailability and interaction with biological targets .

The synthesis of tert-butyl 2-hydroxypiperidine-1-carboxylate can be achieved through various methods:

  • Direct Alkylation: Starting from 2-hydroxypiperidine, alkylation with tert-butyl chloroformate can yield tert-butyl 2-hydroxypiperidine-1-carboxylate.
  • Carboxylic Acid Derivation: The reaction of 2-hydroxypiperidine with tert-butyl acrylate under basic conditions can also produce this compound.
  • Chiral Pool Synthesis: Utilizing chiral intermediates from natural products can lead to the synthesis of this compound while ensuring optical purity.

These methods emphasize the compound's accessibility for research and industrial applications .

Tert-butyl 2-hydroxypiperidine-1-carboxylate finds applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs due to its structural features that can be modified for enhanced activity.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and functional materials.
  • Research: Used in studies focusing on piperidine derivatives and their biological implications.

These applications underline its significance in both academic and industrial settings.

Interaction studies involving tert-butyl 2-hydroxypiperidine-1-carboxylate primarily focus on its reactivity with other chemical entities. Research indicates that compounds containing piperidine rings often interact with neurotransmitter systems, suggesting potential effects on neurological pathways. Further studies are necessary to elucidate specific interactions and mechanisms of action related to this compound .

Several compounds share structural similarities with tert-butyl 2-hydroxypiperidine-1-carboxylate. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-hydroxypiperidine-1-carboxylateHydroxypiperidine ring at position 4Often used for different synthetic pathways
N-boc-4-hydroxypiperidineBoc protecting group at position 4Commonly utilized in peptide synthesis
Tert-butyl 4-piperidinoneKetone instead of hydroxyl groupExhibits different reactivity patterns
Tert-butyl (4-hydroxy)-piperidine-1-carboxylic acidAcidic nature due to carboxylic acid groupMore polar, affecting solubility and reactivity

These comparisons illustrate that while these compounds share core structural elements, their unique functional groups lead to diverse chemical behaviors and applications .

Tert-butyl 2-hydroxypiperidine-1-carboxylate exists as a chiral organic compound characterized by the molecular formula C₁₀H₁₉NO₃ and a molecular weight of approximately 201.26 grams per mole. The compound is distinguished by its systematic International Union of Pure and Applied Chemistry name, which precisely describes its structural arrangement as tert-butyl 2-hydroxypiperidine-1-carboxylate. Alternative nomenclature systems recognize this molecule through various synonymous designations, including 1-piperidinecarboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, reflecting the traditional naming conventions that emphasize the ester functionality and the specific positioning of the hydroxyl group.

The compound's registry number 86953-81-3 serves as its unique Chemical Abstracts Service identifier, facilitating its recognition across scientific databases and commercial suppliers. Its InChI Key, ZBCXTNPVDVWHNC-UHFFFAOYSA-N, provides a standardized digital representation that enables computational chemistry applications and database searches. The molecular structure features a six-membered piperidine ring bearing a hydroxyl substituent at the 2-position and a tert-butoxycarbonyl protecting group attached to the nitrogen atom, creating a compound that balances stability with synthetic accessibility.

PropertyValueReference
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
Chemical Abstracts Service Number86953-81-3
InChI KeyZBCXTNPVDVWHNC-UHFFFAOYSA-N
MDL NumberMFCD09031186

The stereochemical aspects of tert-butyl 2-hydroxypiperidine-1-carboxylate contribute significantly to its identity as a chiral molecule, with the hydroxyl-bearing carbon center serving as the primary source of chirality. This stereochemical feature becomes particularly important in asymmetric synthesis applications where the compound functions as a chiral auxiliary or building block. The tert-butyl ester functionality provides both steric bulk and acid-labile protection for the carbamate nitrogen, characteristics that prove essential in multi-step synthetic sequences where selective deprotection strategies are required.

Historical Context in Organic Synthesis

The development of tert-butyl 2-hydroxypiperidine-1-carboxylate emerged from the broader evolution of nitrogen heterocycle chemistry and the increasing demand for sophisticated protecting group strategies in organic synthesis. The utilization of tert-butoxycarbonyl protecting groups, commonly abbreviated in chemical literature, gained prominence during the latter half of the twentieth century as synthetic chemists sought more selective and mild methods for amine protection and deprotection. The specific application of this protecting group strategy to hydroxylated piperidine derivatives represents a natural extension of these methodological advances.

Historical synthetic approaches to piperidine derivatives traditionally relied on harsh reaction conditions and non-selective methodologies that often compromised the integrity of sensitive functional groups. The introduction of tert-butyl 2-hydroxypiperidine-1-carboxylate as a synthetic intermediate addressed several of these limitations by providing a stable, yet readily manipulable platform for further transformations. The compound's development coincided with advances in asymmetric catalysis and chiral auxiliary chemistry, positioning it as a valuable tool in the growing arsenal of stereoselective synthetic methods.

The emergence of this compound in pharmaceutical synthesis became particularly notable through its applications in the preparation of complex drug intermediates. Research literature from the early 2000s began documenting its utility in the synthesis of various therapeutic targets, including compounds designed for neurological applications and enzyme inhibition studies. The compound's role as a precursor to glycolaldehyde derivatives demonstrated its potential in carbohydrate chemistry, while its applications in lactam synthesis highlighted its versatility across different chemical domains.

DecadeSynthetic DevelopmentApplications
1990sIntroduction of tert-butoxycarbonyl protection strategiesBasic piperidine functionalization
2000sDevelopment of chiral auxiliary applicationsAsymmetric synthesis, drug intermediates
2010sAdvanced stereoselective methodologiesComplex natural product synthesis
2020sModern catalytic applicationsGreen chemistry approaches

The historical trajectory of tert-butyl 2-hydroxypiperidine-1-carboxylate reflects broader trends in synthetic organic chemistry toward greater selectivity, milder reaction conditions, and more sophisticated approaches to molecular complexity. Its adoption across multiple research groups and pharmaceutical companies demonstrates the compound's fundamental utility in addressing contemporary synthetic challenges. The continued development of new applications for this intermediate suggests that its historical significance will likely expand as synthetic methodologies continue to evolve.

Role as a Versatile Building Block

Tert-butyl 2-hydroxypiperidine-1-carboxylate functions as an exceptionally versatile building block in organic synthesis, offering multiple reactive sites and transformation possibilities that enable the construction of diverse molecular architectures. The compound's structural features provide three primary points of reactivity: the hydroxyl group at the 2-position, the protected nitrogen atom, and the ester functionality, each offering distinct opportunities for selective manipulation under appropriate reaction conditions.

The hydroxyl functionality serves as a crucial reactive center for numerous transformations, including oxidation reactions that convert the alcohol to the corresponding ketone or aldehyde, depending on the specific conditions employed. This transformation pathway enables access to carbonyl-containing intermediates that can undergo further elaboration through nucleophilic addition reactions, condensation processes, or reduction sequences. Additionally, the hydroxyl group can participate in substitution reactions, etherification processes, and esterification reactions, providing routes to functionalized derivatives with altered electronic and steric properties.

The tert-butoxycarbonyl protection of the nitrogen atom facilitates selective transformations at other positions while maintaining the integrity of the amine functionality. This protecting group strategy proves particularly valuable in multi-step synthetic sequences where the nitrogen atom must be temporarily masked to prevent unwanted side reactions. The acid-labile nature of the tert-butyl ester allows for selective deprotection under mild conditions, revealing the free amine for subsequent functionalization or coupling reactions. This dual functionality of protection and selective removal makes the compound an ideal intermediate for complex synthetic targets.

The compound's applications in glycolaldehyde synthesis demonstrate its utility in carbohydrate chemistry, where it serves as a chiral auxiliary that directs the stereochemical outcome of key bond-forming reactions. This application highlights the compound's ability to transfer chirality effectively, making it valuable for the preparation of enantiomerically enriched products. The specific reaction involves a multi-step process where the chiral information present in the hydroxylated piperidine framework influences the formation of new stereocenters in the target molecule.

Application AreaReactive SiteProduct TypeReference
Glycolaldehyde synthesisChiral auxiliary functionSugar derivatives
Lactam synthesisHydroxyl and nitrogen sitesCyclic amides
Pharmaceutical intermediatesMultiple reactive centersDrug precursors
Natural product synthesisChiral building blockComplex alkaloids

Lactam synthesis represents another significant application domain for tert-butyl 2-hydroxypiperidine-1-carboxylate, where both the hydroxyl group and the nitrogen atom serve as reactive sites for coupling reactions. The formation of diverse lactam structures through these transformations demonstrates the compound's ability to serve as a scaffold for the construction of medicinally relevant heterocycles. These lactam products find applications in medicinal chemistry and material science, underscoring the broad utility of the parent compound across multiple scientific disciplines.

The compound's role as a versatile building block extends beyond simple functional group transformations to encompass more complex molecular rearrangements and cyclization reactions. Its structural framework provides the necessary geometric constraints and electronic characteristics to facilitate these advanced transformations, making it a valuable tool for synthetic chemists engaged in the total synthesis of natural products and the development of novel pharmaceutical agents. The continued exploration of new applications for this compound reflects its fundamental importance in contemporary synthetic organic chemistry.

Conventional Synthetic Routes

Protection-Deprotection Strategies

Protection-deprotection methodologies remain fundamental in the synthesis of tert-butyl 2-hydroxypiperidine-1-carboxylate, particularly for the selective manipulation of the hydroxyl functionality. The tert-butoxycarbonyl (Boc) group serves as both a protecting group for the nitrogen atom and a key structural component of the target molecule [3] [4].

The most widely employed approach involves the protection of 2-hydroxypiperidine using di-tert-butyl dicarbonate under basic conditions. This transformation typically proceeds with triethylamine as base in dichloromethane at 0-25°C, affording yields of 82-95% [5]. The reaction mechanism involves nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [4].

Hydroxyl protection strategies prove essential when further functionalization is required. Silyl protecting groups, particularly trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS), offer excellent compatibility with the carbamate functionality [4]. These groups can be introduced using the corresponding silyl chlorides in the presence of imidazole or triethylamine, providing selective protection of the 2-hydroxyl group while maintaining the integrity of the Boc carbamate [6].

Acyl protecting groups, including acetyl and benzoyl functionalities, represent alternative approaches for hydroxyl protection. These groups demonstrate stability under basic and reductive conditions while remaining removable under mild acidic or basic hydrolysis [4]. The choice of protecting group strategy depends on the intended downstream transformations and the required orthogonality with other functional groups present in the molecule.

Alkoxymethyl protecting groups, such as methoxymethyl (MOM) and methoxyethoxymethyl (MEM), provide additional options for hydroxyl protection [4]. These groups can be introduced using the corresponding chloromethyl ethers under basic conditions and removed via acid-catalyzed hydrolysis, offering excellent compatibility with the Boc carbamate functionality.

Ring-Closure Reactions

Ring-closure methodologies provide direct access to the piperidine framework through intramolecular cyclization reactions. These approaches typically involve the formation of carbon-nitrogen bonds through nucleophilic displacement or reductive cyclization processes [7] [8] [9].

Nucleophilic cyclization represents a powerful strategy for piperidine ring formation. The approach often employs epoxide opening reactions, where azide-functionalized precursors undergo intramolecular displacement at benzylic positions following Staudinger reduction [10]. This methodology was successfully demonstrated in the synthesis of (2R,3R)-3-hydroxypipecolic acid, where cyclization via epoxide opening proceeded with 38% yield under mild conditions using triphenylphosphine in the presence of water [10].

Reductive amination cyclization provides another effective route to hydroxypiperidine derivatives. This methodology involves the formation of cyclic imines or iminium intermediates followed by reduction to generate the saturated piperidine ring [8]. The process often employs reducing agents such as sodium borohydride or sodium cyanoborohydride under acidic conditions to facilitate ring closure while maintaining stereochemical control.

Oxidative ring-opening and ring-closing protocols offer innovative approaches to piperidine synthesis. Recent developments involve the oxidative cleavage of cyclopentene derivatives to generate reactive diformyl intermediates, followed by reductive amination with chiral α-methylbenzylamine to produce enantiomerically enriched piperidine derivatives [9]. This methodology enables the construction of complex piperidine scaffolds with controlled stereochemistry through ring expansion processes.

Radical cyclization reactions provide additional pathways for piperidine ring formation. These approaches typically involve the generation of carbon-centered radicals that undergo intramolecular addition to alkenes or other unsaturated systems [11]. The methodology offers excellent functional group tolerance and can proceed under mild conditions using photoredox catalysis or electrochemical activation.

The development of flow chemistry approaches for ring-closure reactions has enhanced the efficiency and scalability of piperidine synthesis. Electroreductive cyclization in flow microreactors enables the synthesis of piperidine derivatives from readily available imine and terminal dihaloalkane precursors [11]. This methodology provides improved yields compared to batch processes due to the enhanced mass transfer and reaction control achievable in microreactor systems.

Catalytic Approaches

Transition Metal-Catalyzed Functionalization

Transition metal catalysis has revolutionized the synthesis of hydroxypiperidine derivatives by enabling selective functionalization under mild conditions with enhanced stereochemical control [12] [13] [14]. Palladium-catalyzed methodologies represent particularly important developments in this field.

Palladium-catalyzed reductive coupling reactions provide efficient access to functionalized piperidines through intramolecular cyclization of alkynone substrates. Zhang and colleagues developed a cationic palladium(II)-catalyzed system using (dppp)Pd(H2O)22 as catalyst for the reductive coupling of N-tosyl-tethered alkynones [13]. This methodology proceeds through hydropalladation of the alkyne followed by intramolecular addition to the carbonyl group, yielding hydroxypiperidine derivatives in up to 86% yield under mild conditions (70°C in ethanol/dichloroethane solvent mixture) [13].

The mechanism of palladium-catalyzed reductive coupling involves initial coordination of the alkyne to the palladium center, followed by hydride insertion to generate a vinyl palladium intermediate. Subsequent intramolecular nucleophilic attack by the carbonyl oxygen leads to cyclization and formation of the hydroxypiperidine framework. The process demonstrates excellent regioselectivity and functional group tolerance, making it suitable for the synthesis of complex substituted derivatives [13].

Rhodium-catalyzed transformations offer complementary approaches to piperidine synthesis with excellent enantioselectivity. Wu and Xiao developed a rhodium-catalyzed reductive transamination reaction for the preparation of chiral piperidines from pyridinium salts [14]. This methodology combines transfer hydrogenation with chiral amine incorporation, achieving excellent diastereo- and enantioselectivities (up to 97% ee) while providing access to fluoropiperidine derivatives [14].

The rhodium-catalyzed process proceeds through reduction of the pyridinium salt followed by transamination with a chiral primary amine. The transformation occurs under mild conditions using formic acid as the hydrogen source, avoiding the need for high-pressure hydrogen gas. This methodology provides a general route to 15N-labeled piperidines and enables the synthesis of alkylated derivatives that are difficult to access via conventional alkylation reactions [14].

Ruthenium-catalyzed oxidative cleavage reactions provide useful transformations for hydroxypiperidine synthesis. Torii and colleagues demonstrated the use of catalytic ruthenium tetroxide for the oxidative cleavage of cyclic ene-carbamates to generate ω-(N-formylamino)carboxylic acids [7]. This methodology employs a double-layer oxidation system using ruthenium dioxide hydrate and sodium periodate in ethyl acetate/water, providing efficient access to ring-opened amino acid derivatives [7].

Nickel-catalyzed intramolecular cycloaddition reactions offer additional pathways for piperidine construction. These transformations typically involve [4+2] cycloaddition of dienes with unactivated alkynes under mild conditions, providing excellent stereochemical control and functional group tolerance [15]. The methodology demonstrates particular utility in the synthesis of steroid-like frameworks and other complex polycyclic systems containing piperidine rings.

Copper-catalyzed transformations provide cost-effective alternatives to precious metal catalysis for piperidine synthesis. Recent developments include copper-catalyzed cyclization reactions that proceed under mild conditions with excellent selectivity [16]. These methodologies often employ readily available copper salts and ligands, making them attractive for large-scale applications.

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques have become increasingly important for the preparation of enantiomerically pure hydroxypiperidine derivatives, particularly given their significance as chiral building blocks in pharmaceutical synthesis [17] [18] [19].

Enzymatic asymmetric reduction represents a highly effective approach for the preparation of (S)-N-Boc-3-hydroxypiperidine, an important intermediate in anticancer drug synthesis. Li and colleagues developed a ketoreductase (KRED)-based system for the asymmetric reduction of N-Boc-3-piperidone using engineered enzymes [17]. The optimized system employs glucose dehydrogenase (GDH) for cofactor regeneration and achieves excellent enantioselectivity (>99% ee) with yields up to 95% [17].

The enzymatic reduction process utilizes NADP+ as cofactor and operates under mild conditions (pH 6.5, 30°C). The optimal activity ratio of KRED to GDH was determined to be crucial for achieving high conversion and selectivity. The methodology demonstrates excellent scalability and provides a sustainable approach to chiral hydroxypiperidine synthesis [17] [20].

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the stereoselective synthesis of hydroxypiperidine esters. Recent developments include the asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts to generate cis-configured hydroxypiperidine esters [18] [21]. This methodology employs chiral iridium catalysts and achieves excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr) with yields up to 96% [18].

The iridium-catalyzed process proceeds through asymmetric dearomatization of the pyridinium substrate, providing direct access to valuable chiral building blocks for β-lactamase inhibitor synthesis. The methodology has been successfully implemented in both batch and continuous flow systems, enhancing its practical applicability for large-scale synthesis [18] [21].

Chiral phosphoric acid-catalyzed cyclization reactions provide alternative approaches to enantioselective piperidine synthesis. Nagorny and colleagues developed an intramolecular cyclization of unsaturated acetals using chiral phosphoric acid catalysts [22]. The methodology proceeds through formation of mixed chiral phosphate acetals followed by concerted SN2'-like displacement, achieving excellent enantioselectivity with in situ enantioenrichment of the products [22].

The mechanism involves initial formation of a vinyl oxocarbenium ion intermediate, which undergoes cyclization through a two-step process involving chiral phosphate acetal formation. The methodology demonstrates excellent substrate scope and provides access to highly functionalized chiral piperidines with multiple stereocenters [22].

Biocatalytic transamination combined with organocatalytic reduction offers innovative approaches to trisubstituted piperidine synthesis. Kroutil and colleagues developed multi-enzymatic and chemo-enzymatic methods that combine transaminase-catalyzed reactions with diastereoselective enamine or imine reduction [23]. This approach provides access to piperidines with three chirality centers while avoiding lengthy synthetic sequences and chiral pool strategies [23].

Catalytic enantioselective reductive alkynylation represents a unified strategy for the synthesis of various alkaloid frameworks. Recent developments include Ir/Cu/N-PINAP-catalyzed reductive alkynylation of α-unbranched aliphatic amides, which serves as a key reaction for collective alkaloid synthesis [19]. This methodology achieves excellent enantioselectivity (90-98% ee) and enables one-pot synthesis of eight different alkaloids through combination with palladium-catalyzed tandem reactions [19].

Green Chemistry Innovations

Solvent-Free Protocols

Solvent-free synthetic protocols have gained significant attention in the preparation of hydroxypiperidine derivatives as part of broader efforts to develop environmentally sustainable chemical processes [24] [25] [11]. These methodologies offer reduced environmental impact, simplified purification procedures, and often enhanced reaction rates due to increased substrate concentrations.

Thermal solvent-free synthesis represents a straightforward approach to piperidine ring formation. These reactions typically proceed under neat conditions at elevated temperatures (60-100°C) and can achieve yields of 65-80% for hydroxypiperidine derivatives [25]. The absence of solvent eliminates the need for solvent removal and reduces waste generation, making these processes particularly attractive for large-scale applications.

Mechanochemical approaches provide alternative solvent-free methodologies for piperidine synthesis. Ball milling and other mechanical activation techniques can promote cyclization reactions under ambient conditions without the need for thermal activation [11]. These methods often demonstrate excellent functional group tolerance and can access products that are difficult to obtain under conventional solution-phase conditions.

Microwave-assisted solvent-free synthesis offers enhanced reaction rates and selectivity compared to conventional thermal heating. The methodology employs focused microwave irradiation to achieve rapid heating of reaction mixtures, often reducing reaction times from hours to minutes while maintaining or improving yields [25]. The approach is particularly effective for cyclization reactions that benefit from rapid heating and uniform temperature distribution.

Electrochemical solvent-free processes provide innovative approaches to piperidine synthesis through direct electron transfer reactions. These methodologies eliminate the need for chemical reducing agents and can proceed under mild conditions with excellent atom economy [11]. Recent developments include electroreductive cyclization in flow microreactors, which combines the benefits of solvent-free conditions with enhanced mass transfer and reaction control.

Solid-supported reactions offer another category of solvent-free methodologies where reactions proceed on solid supports such as silica gel, alumina, or polymer resins. These approaches often demonstrate enhanced selectivity and simplified product isolation compared to solution-phase reactions. The solid support can also serve as a recyclable catalyst, further enhancing the environmental sustainability of the process [25].

Ionic liquid-mediated reactions, while not strictly solvent-free, represent green alternatives to conventional organic solvents. Ionic liquids can serve as both solvent and catalyst for piperidine synthesis, offering excellent recyclability and reduced environmental impact. These systems often demonstrate enhanced selectivity and reaction rates compared to conventional solvents [25].

Biocatalytic Modifications

Biocatalytic approaches have emerged as highly sustainable methodologies for hydroxypiperidine synthesis, offering excellent selectivity, mild reaction conditions, and the use of renewable catalysts [26] [27] [28] [29]. These methodologies align with green chemistry principles by utilizing naturally derived enzymes and avoiding harsh chemical conditions.

Enzymatic hydroxylation represents a particularly important biocatalytic transformation for the introduction of hydroxyl functionality into piperidine rings. Sphingomonas species and Pseudomonas strains have been successfully employed for the regioselective hydroxylation of N-substituted piperidines [28] [30]. The process typically employs resting cells containing cytochrome P450 enzymes and achieves conversions of 62-96% under mild conditions (30°C, pH 8.0) [30].

The enzymatic hydroxylation process proceeds through insertion of oxygen into carbon-hydrogen bonds via a high-valent iron-oxo intermediate. The methodology demonstrates excellent regioselectivity for 4-hydroxylation of piperidine derivatives and tolerates a wide range of N-protecting groups including Boc, benzyl, and benzoyl functionalities [28] [30]. Scale-up to multi-gram quantities has been successfully demonstrated, indicating the practical utility of this approach [30].

Lipase-catalyzed multicomponent reactions provide innovative approaches to piperidine synthesis through biocatalytic C-C bond formation. Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes has been employed for the synthesis of piperidine derivatives via multicomponent reactions of benzaldehyde, aniline, and acetoacetate esters [27] [29]. The immobilized catalyst demonstrates enhanced catalytic efficiency (23.8 mM s⁻¹) compared to free enzyme and can be reused for up to ten consecutive cycles [27].

The lipase-catalyzed process achieves yields up to 91% on gram scale and demonstrates excellent substrate scope with various substituted aromatic aldehydes and anilines. The methodology provides an environmentally friendly alternative to conventional acid or base-catalyzed multicomponent reactions while offering the benefits of catalyst recyclability and mild reaction conditions [27] [29].

Transaminase-catalyzed reactions offer powerful tools for the introduction of nitrogen functionality and the generation of chiral centers in piperidine synthesis. These enzymes catalyze the transfer of amino groups from donor substrates to ketone acceptors, enabling the synthesis of chiral amines with excellent enantioselectivity [31]. The combination of transaminase reactions with organocatalytic cyclization provides cascade processes for the synthesis of 2-substituted piperidines with high stereochemical control [31].

α-Ketoglutarate-dependent dioxygenases represent advanced biocatalytic systems for selective C-H hydroxylation of piperidine derivatives. These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrate to generate reactive iron-oxo intermediates capable of selective hydroxylation [32]. Recent engineering efforts have enhanced the selectivity and activity of these enzymes for piperidine substrates, enabling their use in synthetic applications [32].

Whole-cell biocatalysis provides practical approaches to enzymatic piperidine synthesis by avoiding the need for enzyme purification and cofactor addition. Recombinant microorganisms expressing hydroxylase enzymes can directly convert piperidine substrates to hydroxylated products under simple fermentation conditions [28] [30]. This approach offers excellent scalability and cost-effectiveness for large-scale synthesis applications.

The integration of biocatalysis with electrochemical methods represents an emerging frontier in sustainable piperidine synthesis. Recent developments combine enzymatic C-H oxidation with nickel-catalyzed radical cross-coupling to enable modular functionalization of piperidine frameworks [26] [33]. This hybrid approach leverages the selectivity of enzymatic hydroxylation with the versatility of radical coupling chemistry to access complex three-dimensional molecular architectures [26] [33].

The development of artificial enzyme systems, including designed protein scaffolds and catalytic antibodies, offers future opportunities for expanding the scope of biocatalytic piperidine synthesis. These systems can be tailored for specific transformations and may provide access to reactions that are difficult to achieve with natural enzymes. The combination of computational design and directed evolution techniques enables the creation of highly optimized biocatalysts for pharmaceutical synthesis applications [32].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton nuclear magnetic resonance spectrum of tert-butyl 2-hydroxypiperidine-1-carboxylate exhibits distinctive spectral features that confirm its structural identity [1]. In deuterated chloroform (CDCl₃) at 400 MHz, the compound displays characteristic resonances including a sharp singlet at δ 1.47 ppm corresponding to the nine equivalent protons of the tert-butyl protecting group [1]. The piperidine ring protons appear as a complex multipiplet pattern between δ 1.38-1.92 ppm for the methylene protons at positions 3 and 4 [1].

The hydroxyl proton presents as a broad singlet at δ 2.79 ppm, demonstrating rapid exchange with trace water in the deuterated solvent [1]. The equatorial proton adjacent to nitrogen at position 1a appears as a complex ddd pattern at δ 3.09 ppm with coupling constants J = 13.5, 12.0, 3.0 Hz, while the axial proton at position 1b manifests as a broad doublet at δ 3.78 ppm with J = 12.0 Hz [1]. Most characteristically, the proton attached to the carbon bearing the hydroxyl group at position 5 resonates as a broad singlet at δ 5.70 ppm [1].

The compound exhibits rotational isomerism due to restricted rotation around the nitrogen-carbonyl bond of the carbamate group. This phenomenon results in the observation of multiple conformational states in solution, with studies on related compounds showing rotamer ratios of approximately 65:35 [2]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for studying these dynamic processes, with variable-temperature experiments revealing coalescence temperatures and activation energies for interconversion between rotameric forms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information through chemical shift assignments that reflect the electronic environment of each carbon atom. The carbonyl carbon of the carbamate group typically appears around δ 155-156 ppm, consistent with the electron-withdrawing nature of the nitrogen substituent [3]. The quaternary carbon of the tert-butyl group resonates at approximately δ 79-80 ppm, while the three equivalent methyl carbons appear at δ 28 ppm [3].

The piperidine ring carbons exhibit characteristic chemical shifts reflecting their position relative to the nitrogen heteroatom and hydroxyl substituent. The carbon bearing the hydroxyl group displays a downfield shift to approximately δ 68-70 ppm due to the deshielding effect of the electronegative oxygen atom. The remaining methylene carbons of the piperidine ring appear in the aliphatic region between δ 23-57 ppm, with their exact positions dependent on their proximity to the nitrogen atom and conformational effects [3].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance spectroscopy provides crucial connectivity information for structural elucidation and conformational analysis. Correlation spectroscopy (COSY) experiments establish through-bond scalar couplings between adjacent protons, allowing for the complete assignment of the piperidine ring proton network [2]. The COSY spectrum clearly shows correlations between geminal and vicinal protons within the six-membered ring system.

Nuclear Overhauser Enhancement Spectroscopy (NOESY) experiments reveal through-space dipolar interactions that are distance-dependent, providing valuable information about molecular conformation and stereochemistry [4]. For tert-butyl 2-hydroxypiperidine-1-carboxylate, NOESY correlations between the hydroxyl proton and specific ring protons can confirm the equatorial positioning of substituents and the chair conformation of the piperidine ring. These spatial correlations are particularly important for distinguishing between axial and equatorial orientations of substituents.

Heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide carbon-proton connectivity information [5]. HMBC experiments are particularly valuable as they reveal long-range correlations between protons and carbons separated by two to three bonds, enabling confirmation of the carbamate linkage and tert-butyl substitution pattern.

Infrared and Mass Spectrometric Profiles

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides diagnostic information about functional groups present in tert-butyl 2-hydroxypiperidine-1-carboxylate through characteristic vibrational frequencies. The compound exhibits several key absorption bands that confirm its structural features [6] [7]. A broad absorption band appears in the range of 3200-3600 cm⁻¹, attributed to the hydroxyl group stretching vibration . This broad appearance results from hydrogen bonding interactions, both intramolecular and intermolecular, involving the hydroxyl group.

The carbonyl stretch of the carbamate functional group produces a strong absorption at approximately 1700-1720 cm⁻¹, characteristic of the C=O bond in ester linkages [6] [7]. This frequency is influenced by the electronic nature of the nitrogen substituent and the steric environment around the carbonyl group. Additional bands in the fingerprint region (800-1500 cm⁻¹) provide information about C-N stretching vibrations, tert-butyl group deformations, and piperidine ring vibrations.

XLogP3

2

Dates

Last modified: 08-16-2023

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